Amantadine-d15 Enables FDA-Compliant LC-MS3 Method Validation with Sub-8% Precision in Human Plasma
In a direct method validation study for therapeutic drug monitoring, amantadine-d15 was employed as the internal standard for quantifying amantadine in human plasma using LC-MS3 [1]. The method achieved an LLOQ of 50 ng/mL and demonstrated intra-day and inter-day accuracy and precision below 8.0% across all concentrations (50–1500 ng/mL) [1]. The triple-stage fragmentation transition for amantadine-d15 was m/z 167.0→150.3→118.1, which is completely resolved from the unlabeled amantadine transition (m/z 152.2→135.3→107.4) [1]. This performance meets FDA bioanalytical method validation guidelines, confirming the assay's reliability for clinical sample analysis [1].
| Evidence Dimension | Method validation precision (intra-day/inter-day CV%) |
|---|---|
| Target Compound Data | <8.0% at all QC levels (50, 150, 500, 1200 ng/mL) |
| Comparator Or Baseline | FDA guidance acceptance criterion: ≤15% (≤20% at LLOQ) |
| Quantified Difference | Precision exceeds FDA requirement by approximately 2× margin |
| Conditions | Human plasma, protein precipitation with acetonitrile, Agilent Poroshell 120 SB-C18 column (4.6×50 mm, 2.7 μm), isocratic elution, QTRAP 5500 MS |
Why This Matters
Validated method precision under 8% directly supports reliable therapeutic drug monitoring and pharmacokinetic studies in clinical settings.
- [1] Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Molecules. 2022; 27(21): 7364. View Source
